molecular formula C24H17F2N3O B2997314 3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline CAS No. 866589-73-3

3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2997314
CAS No.: 866589-73-3
M. Wt: 401.417
InChI Key: PUPWVTZWYHGWNL-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines

Preparation Methods

The synthesis of 3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline involves multiple steps, including the formation of key intermediates and the use of specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the pyrazoloquinoline core: This step typically involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the fluorophenyl groups: This can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts.

Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to scale up the production process.

Chemical Reactions Analysis

3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline has a wide range of scientific research applications, including:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: This compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for a wide range of applications.

Properties

IUPAC Name

3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-8-methoxypyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F2N3O/c1-30-19-9-10-22-20(12-19)24-21(14-29(22)13-15-3-2-4-18(26)11-15)23(27-28-24)16-5-7-17(25)8-6-16/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPWVTZWYHGWNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)F)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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